molecular formula C17H21N3 B11849034 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile CAS No. 6345-95-5

6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile

Cat. No.: B11849034
CAS No.: 6345-95-5
M. Wt: 267.37 g/mol
InChI Key: RFAPAZKGZPDHEC-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is an organic compound with the molecular formula C17H21N3. It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and an amino group at position 4, which is further connected to a hexanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The dimethyl groups are introduced at positions 2 and 6 of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Attachment of the Hexanenitrile Chain: The final step involves the reaction of the amino group with 6-bromohexanenitrile under basic conditions to form the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanoic acid
  • **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanamide
  • **6-[(2,6-Dimethylquinolin-4-yl)amino]hexanol

Uniqueness

6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

CAS No.

6345-95-5

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

6-[(2,6-dimethylquinolin-4-yl)amino]hexanenitrile

InChI

InChI=1S/C17H21N3/c1-13-7-8-16-15(11-13)17(12-14(2)20-16)19-10-6-4-3-5-9-18/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,20)

InChI Key

RFAPAZKGZPDHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCCCCCC#N

Origin of Product

United States

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